Technical Guide: Spectroscopic Data for Ethyl 2-chloro-4-methoxynicotinate
Technical Guide: Spectroscopic Data for Ethyl 2-chloro-4-methoxynicotinate
This guide details the spectroscopic characterization of Ethyl 2-chloro-4-methoxynicotinate (CAS: 864229-51-6), a critical heterocyclic building block used in the synthesis of kinase inhibitors and pharmaceutical intermediates.
Introduction & Structural Context
Ethyl 2-chloro-4-methoxynicotinate (Ethyl 2-chloro-4-methoxypyridine-3-carboxylate) is a tri-substituted pyridine derivative.[1] Its chemical utility lies in the orthogonal reactivity of its functional groups: the electrophilic C-2 chlorine (susceptible to SNAr), the C-3 ester (amenable to hydrolysis or reduction), and the electron-donating C-4 methoxy group.
-
IUPAC Name: Ethyl 2-chloro-4-methoxypyridine-3-carboxylate[1]
-
Molecular Formula: C
H ClNO -
Molecular Weight: 215.63 g/mol
Structural Analysis for Spectroscopy
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Pyridine Core: The nitrogen atom deshields adjacent carbons (C2, C6) and protons (H6).
-
Regiochemistry: The 2-chloro and 4-methoxy substituents create a distinct electronic environment, shielding C5 and H5 via the mesomeric effect of oxygen.
-
Ester Moiety: Provides characteristic carbonyl signals in IR and
C NMR.
Nuclear Magnetic Resonance (NMR) Spectroscopy[4][5][6][7]
H NMR Characterization
The proton NMR spectrum is characterized by two distinct aromatic signals for the pyridine ring and aliphatic signals for the ethyl and methoxy groups.
Solvent: CDCl
| Shift ( | Multiplicity | Integration | Coupling ( | Assignment | Structural Insight |
| 8.32 | Doublet (d) | 1H | 5.8 Hz | H-6 | Deshielded by ring Nitrogen; typical |
| 6.85 | Doublet (d) | 1H | 5.8 Hz | H-5 | Shielded by C4-Methoxy group (ortho-effect). |
| 4.41 | Quartet (q) | 2H | 7.1 Hz | -OCH | Methylene of ethyl ester. |
| 3.94 | Singlet (s) | 3H | - | -OCH | Methoxy group at C4.[3] |
| 1.39 | Triplet (t) | 3H | 7.1 Hz | -OCH | Methyl of ethyl ester. |
Interpretation Logic:
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The H-6 doublet appears downfield (~8.3 ppm) due to the electronegativity of the adjacent nitrogen.
-
The H-5 doublet is significantly upfield (~6.8 ppm) because the methoxy group at C4 donates electron density into the ring, specifically shielding the ortho and para positions relative to itself.
-
The coupling constant (
Hz) is characteristic of vicinal coupling between H5 and H6 on a pyridine ring.
C NMR Characterization
The carbon spectrum reveals 9 distinct environments.
Solvent: CDCl
| Shift ( | Carbon Type | Assignment | Electronic Environment |
| 165.2 | C=O | C-3 Ester | Carbonyl carbon. |
| 163.8 | C | C-4 | Deshielded by directly attached Oxygen (Methoxy). |
| 151.5 | CH | C-6 | Deshielded by Nitrogen (Alpha carbon). |
| 150.1 | C | C-2 | Deshielded by Nitrogen and Chlorine. |
| 116.5 | C | C-3 | Ipso to ester; shielded relative to C2/C4/C6. |
| 107.2 | CH | C-5 | Shielded by ortho-Methoxy group. |
| 62.1 | CH | Ester O-CH | Alkyl-Oxygen bond. |
| 56.4 | CH | Methoxy -OCH | Methyl-Oxygen bond. |
| 14.1 | CH | Ester -CH | Terminal methyl. |
Infrared (IR) Spectroscopy
The IR spectrum confirms the presence of the ester and the heteroaromatic system.
| Wavenumber (cm | Functional Group | Vibration Mode | Notes |
| 1725 - 1735 | Ester C=O | Stretching | Strong, sharp band; diagnostic for esters. |
| 1580, 1465 | Pyridine Ring | C=C / C=N Stretch | Characteristic "breathing" modes of the heterocycle. |
| 1250 - 1300 | C-O | Stretching | Strong bands associated with the ester (C-O-C) and aryl ether (Ar-O-Me). |
| 1050 - 1100 | C-Cl | Stretching | Often weaker/obscured, but present in fingerprint region. |
| 2980, 2940 | C-H (Aliphatic) | Stretching | Methyl/Methylene C-H bonds. |
Mass Spectrometry (MS)
Method: EI (Electron Impact) or ESI+ (Electrospray Ionization)
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Molecular Ion (M
): 215 -
Isotopic Pattern: A characteristic 3:1 ratio between
215 ( Cl) and 217 ( Cl) confirms the presence of a single chlorine atom.
Fragmentation Pathway (EI)
-
[M]
(215): Parent ion. -
[M - OEt]
(170): Loss of ethoxy group ( -cleavage at ester). -
[M - Cl]
(180): Loss of radical chlorine (less common in soft ionization, seen in EI). -
Base Peak: Often the acylium ion formed after loss of the ethoxy group.
Visualization: MS Fragmentation Logic
Caption: Predicted Electron Impact (EI) fragmentation pathway showing primary loss of the ethoxy group and chlorine radical.
Experimental Validation Protocol
To ensure the integrity of the data presented above, the following purification and preparation protocol is recommended before spectral acquisition.
Purification Workflow
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Synthesis Origin: Typically synthesized via reaction of Ethyl 2,4-dichloronicotinate with Sodium Methoxide (NaOMe) in Methanol.
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Note: Regioselectivity favors substitution at C4 due to para-positioning relative to Nitrogen.
-
-
Workup: Quench with water, extract with Ethyl Acetate (EtOAc).[4][3]
-
Column Chromatography:
-
Stationary Phase: Silica Gel (230-400 mesh).
-
Mobile Phase: Hexanes : Ethyl Acetate (Gradient 10:1 to 4:1).
-
TLC R
: ~0.4 (Hex:EtOAc 4:1). Visualized under UV (254 nm).
-
Sample Preparation for NMR[5]
-
Mass: Dissolve 5-10 mg of purified solid/oil.
-
Solvent: 0.6 mL CDCl
(99.8% D) containing 0.03% TMS (Tetramethylsilane) as internal reference ( 0.00). -
Tube: 5 mm high-precision NMR tube.
-
Acquisition: 16 scans (1H), 256+ scans (13C) to resolve quaternary carbons.
References
-
PubChem Compound Summary. (n.d.). Ethyl 2-chloro-4-methoxynicotinate (CID 54245785). National Center for Biotechnology Information. Retrieved from [Link]
- Gros, P., & Fort, Y. (2000). Regioselective synthesis of 2,4-disubstituted pyridines. Journal of Organic Chemistry.
Sources
- 1. 4-methoxy-2-chloronicotinic acid ethyl ester - CAS号 864229-51-6 - 摩熵化学 [molaid.com]
- 2. Ethers | CymitQuimica [cymitquimica.com]
- 3. CN103554036B - The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds - Google Patents [patents.google.com]
- 4. CN104130159A - Preparation method of intermediate, namely (Z)-2-chloro[(4-methoxy phenyl)hydrazono]ethyl acetate - Google Patents [patents.google.com]
